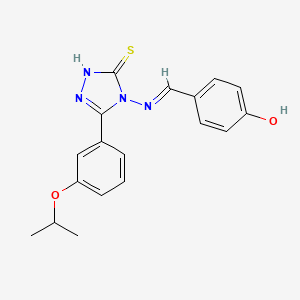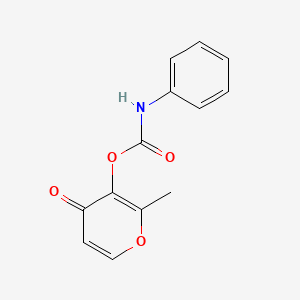
2,4-Dimethylbenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylbenzaldehyde oxime is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzaldehyde oxime can be synthesized through the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves mixing the aldehyde with hydroxylamine hydrochloride in an aqueous or alcoholic medium, followed by the addition of a base such as sodium hydroxide to facilitate the formation of the oxime .
Industrial Production Methods: Industrial production of oximes often involves similar methods but on a larger scale. The use of microwave irradiation and dry media conditions has been reported to enhance the efficiency and yield of oxime synthesis. This method involves the reaction of hydroxylamine hydrochloride with aldehydes under microwave irradiation, resulting in high yields of the desired oxime .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethylbenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of oximes can lead to the formation of amines.
Substitution: Oximes can participate in substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in ethyl acetate at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent such as ethanol or tetrahydrofuran.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylbenzaldehyde oxime has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-dimethylbenzaldehyde oxime involves its ability to form stable complexes with various molecular targets. For example, in the reactivation of acetylcholinesterase, the oxime group interacts with the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity . This mechanism is crucial in the development of antidotes for organophosphate poisoning.
Vergleich Mit ähnlichen Verbindungen
- Benzaldehyde oxime
- 4-Methylbenzaldehyde oxime
- 2,6-Dimethylbenzaldehyde oxime
Comparison: 2,4-Dimethylbenzaldehyde oxime is unique due to the presence of two methyl groups at the 2 and 4 positions on the benzene ring. This structural feature can influence its reactivity and the types of reactions it undergoes compared to other benzaldehyde oximes. For instance, the additional methyl groups can provide steric hindrance, affecting the compound’s interaction with reagents and catalysts .
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(NE)-N-[(2,4-dimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)8(2)5-7/h3-6,11H,1-2H3/b10-6+ |
InChI-Schlüssel |
ZXOXSHIAPHLSAV-UXBLZVDNSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)/C=N/O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12018830.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12018840.png)
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018851.png)
![Methyl 4-((E)-{[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazol-5-YL)carbonyl]hydrazono}methyl)benzoate](/img/structure/B12018856.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018864.png)





